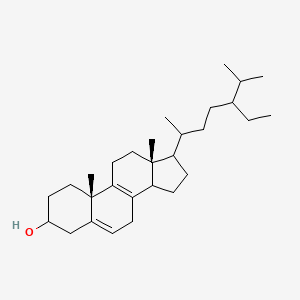
Stigmasta-5,8-dien-3beta-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stigmasta-5,8-dien-3beta-ol is a naturally occurring phytosterol, a type of plant sterol that is structurally similar to cholesterol. It is found in various plant sources and is known for its potential health benefits and applications in scientific research. This compound is part of the larger family of sterols, which play crucial roles in cell membrane structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stigmasta-5,8-dien-3beta-ol can be synthesized through several chemical routes. One common method involves the extraction of plant sterols from natural sources, followed by chemical modification to obtain the desired compound. The extraction process typically involves the use of organic solvents to isolate the sterols, which are then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the large-scale extraction of plant sterols from sources such as soybeans, peanuts, and other oilseeds. The extracted sterols are then subjected to chemical reactions, such as hydrogenation and isomerization, to produce the final compound. These processes are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Stigmasta-5,8-dien-3beta-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties.
Scientific Research Applications
Stigmasta-5,8-dien-3beta-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other sterols and steroidal compounds.
Biology: It is studied for its role in cell membrane structure and function, as well as its potential effects on cellular processes.
Medicine: It has been investigated for its potential health benefits, including anti-inflammatory, antioxidant, and cholesterol-lowering effects.
Industry: It is used in the production of various pharmaceuticals, nutraceuticals, and functional foods.
Mechanism of Action
The mechanism of action of stigmasta-5,8-dien-3beta-ol involves its interaction with cell membranes and various molecular targets. It is believed to modulate the fluidity and permeability of cell membranes, which can affect cellular signaling and function. Additionally, it may interact with specific receptors and enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Stigmasta-5,8-dien-3beta-ol is similar to other phytosterols, such as stigmasterol, sitosterol, and campesterol. it is unique in its specific structure and the presence of double bonds at positions 5 and 8. This structural difference can influence its biological activity and potential health benefits.
List of Similar Compounds
Stigmasterol: Another common phytosterol with similar health benefits.
Sitosterol: Known for its cholesterol-lowering effects.
Campesterol: Found in various plant sources and has similar properties to other phytosterols.
Properties
Molecular Formula |
C29H48O |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(10S,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23,25-26,30H,7-9,11-18H2,1-6H3/t20?,21?,23?,25?,26?,28-,29+/m0/s1 |
InChI Key |
ODKQKCINTCFCGY-WRBHHNHBSA-N |
Isomeric SMILES |
CCC(CCC(C)C1CCC2[C@@]1(CCC3=C2CC=C4[C@@]3(CCC(C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-Benzodioxol-5-yl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14787747.png)
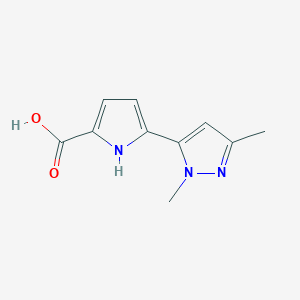
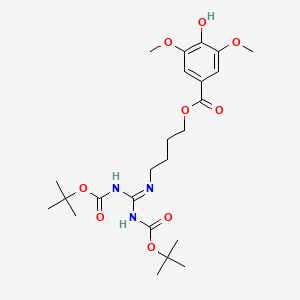
![8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide](/img/structure/B14787783.png)
![Benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B14787789.png)
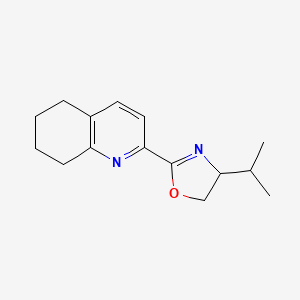

![2-[2-[[(8R,10R,14R)-17-[(2S)-2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14787813.png)
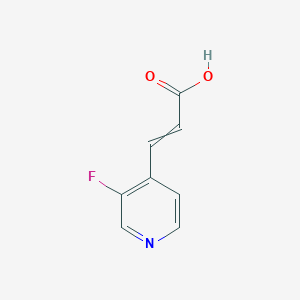
![2-[[2-[[2-[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]butanedioic acid](/img/structure/B14787821.png)
![5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline](/img/structure/B14787823.png)
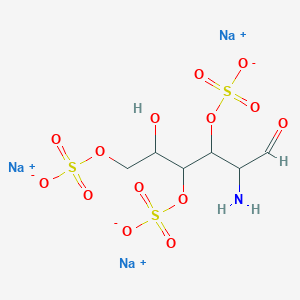
![[5-acetyloxy-4-hydroxy-6-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate](/img/structure/B14787831.png)

